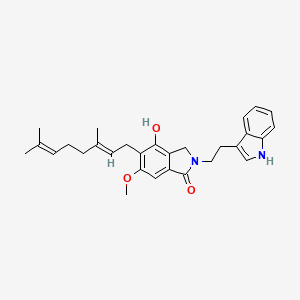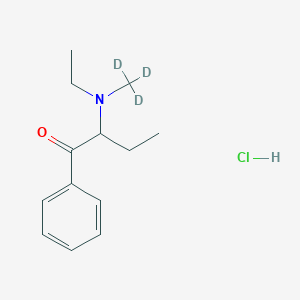
alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is a deuterated analogue of alpha-(N-Methyl-N-ethylamino)butyrophenone. This compound is often used as a reference standard in various scientific research applications, particularly in the fields of neurology and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride typically involves the deuteration of alpha-(N-Methyl-N-ethylamino)butyrophenone. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a tool in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: In the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The deuterated form of the compound allows for precise tracking and analysis in metabolic studies, providing insights into its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is unique due to its deuterated structure, which offers advantages in analytical and metabolic studies. Similar compounds include:
Alpha-(N-Methyl-N-ethylamino)butyrophenone: The non-deuterated analogue used in similar applications.
Buphedrone: A related compound with similar chemical properties but different applications.
Methcathinone: Another related compound with stimulant properties.
The deuterated form provides enhanced stability and allows for more accurate tracking in scientific studies, making it a valuable tool in research .
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
244.77 g/mol |
IUPAC Name |
2-[ethyl(trideuteriomethyl)amino]-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14(3)5-2)13(15)11-9-7-6-8-10-11;/h6-10,12H,4-5H2,1-3H3;1H/i3D3; |
InChI Key |
UEIAXASRTFISEM-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC)C(CC)C(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N(C)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


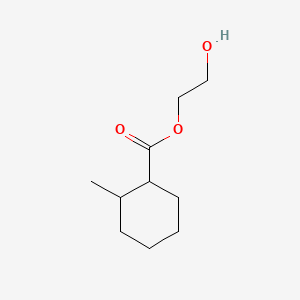
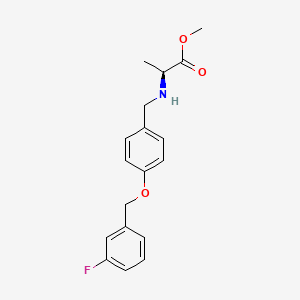
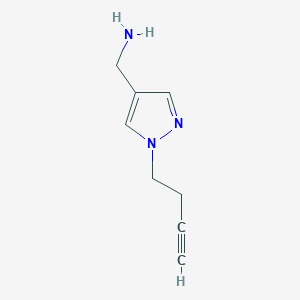
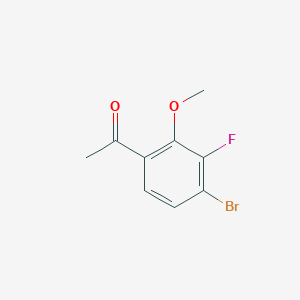
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
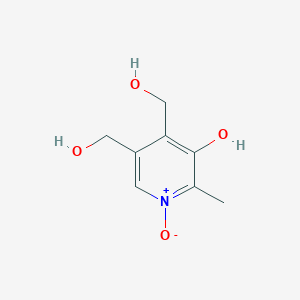
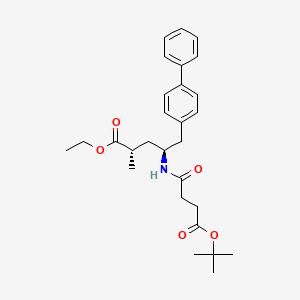
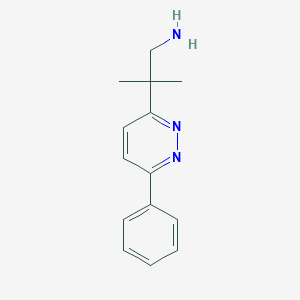
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
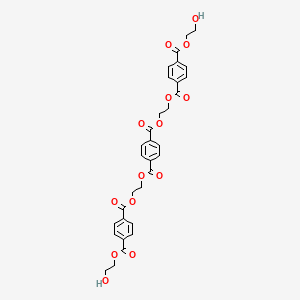
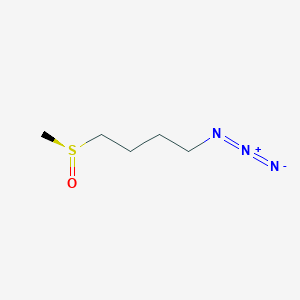
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)

